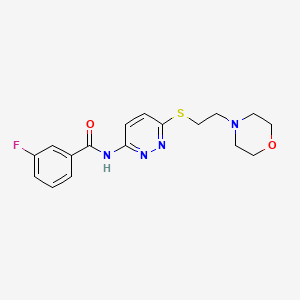

3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to its anti-tubercular activity.

Biochemical Pathways

It’s known that anti-tubercular agents often interfere with the synthesis of cell walls or proteins in mycobacterium tuberculosis, or they may disrupt other essential processes in these bacteria .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have a similar inhibitory effect on the growth of these bacteria.

生物活性

3-Fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes a fluorine atom, a morpholinoethyl thio group, and a pyridazine ring attached to a benzamide moiety. This compound belongs to the benzamide class, known for diverse biological activities and potential therapeutic applications. The unique combination of functional groups in this compound may confer distinct properties valuable in medicinal chemistry.

Antinociceptive Effects

Studies involving derivatives of 3-pyridazinone that carry morpholino and other moieties have indicated antinociceptive properties, suggesting applications in pain management. The presence of both the pyridazinone ring and the morpholine moiety in this compound raises interest in its potential pain-relieving effects.

Understanding the mechanism of action for this compound is crucial for elucidating its pharmacological profile. Interaction studies can provide insights into how the compound interacts with biological targets at the molecular level. These studies often assess enzyme inhibition or receptor binding, which are essential for determining therapeutic uses.

Structural Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Different substitution pattern on the pyridazine ring |

| N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide | Piperidine instead of morpholine | Variation in nitrogen-containing ring structure |

| N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide | Indole core instead of pyridazine | Known for distinct biological activities |

The presence of both fluorine and thioether linkages may provide distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research in drug development.

The synthesis of this compound typically involves multi-step organic reactions. Key aspects include:

- Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

- Conditions : Careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical for optimizing yields and purity.

Potential Applications

Given its structural features, this compound may serve as a lead compound for developing drugs targeting specific diseases such as cancer or neurological disorders. Its ability to undergo various chemical transformations makes it a candidate for further structural optimization in drug development.

属性

IUPAC Name |

3-fluoro-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c18-14-3-1-2-13(12-14)17(23)19-15-4-5-16(21-20-15)25-11-8-22-6-9-24-10-7-22/h1-5,12H,6-11H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQCNUZTLLNNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。